molecular formula C18H17ClINO B4940513 N-(2-chloro-4-iodophenyl)-3-(4-isopropylphenyl)acrylamide

N-(2-chloro-4-iodophenyl)-3-(4-isopropylphenyl)acrylamide

Cat. No. B4940513
M. Wt: 425.7 g/mol
InChI Key: UPCSUCVPZSORFW-BJMVGYQFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chloro-4-iodophenyl)-3-(4-isopropylphenyl)acrylamide, also known as CIAP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is of particular interest due to its unique structure and potential for use in a variety of research applications.

Mechanism of Action

The mechanism of action of N-(2-chloro-4-iodophenyl)-3-(4-isopropylphenyl)acrylamide is not fully understood, but it is believed to involve the formation of covalent bonds between the compound and its target proteins. This covalent bonding results in the stabilization of protein-protein interactions, which can be used to study the function of these interactions in a variety of biological processes.
Biochemical and Physiological Effects
N-(2-chloro-4-iodophenyl)-3-(4-isopropylphenyl)acrylamide has been shown to have a variety of biochemical and physiological effects, including the ability to inhibit the activity of certain enzymes and transcription factors. This compound has also been shown to have anti-inflammatory properties, making it a potential therapeutic agent for a variety of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2-chloro-4-iodophenyl)-3-(4-isopropylphenyl)acrylamide in laboratory experiments is its ability to bind to a wide range of proteins, making it a valuable tool for studying protein-protein interactions. However, there are also limitations to the use of N-(2-chloro-4-iodophenyl)-3-(4-isopropylphenyl)acrylamide, including its potential toxicity and the need for careful handling and disposal.

Future Directions

There are many potential future directions for research involving N-(2-chloro-4-iodophenyl)-3-(4-isopropylphenyl)acrylamide, including the development of new methods for synthesizing the compound, the identification of new target proteins, and the development of new therapeutic applications for the compound. Additionally, further research is needed to fully understand the mechanism of action of N-(2-chloro-4-iodophenyl)-3-(4-isopropylphenyl)acrylamide and its potential applications in a variety of scientific fields.
Conclusion
In conclusion, N-(2-chloro-4-iodophenyl)-3-(4-isopropylphenyl)acrylamide is a valuable tool for studying protein-protein interactions and has potential applications in a variety of scientific fields. While there are limitations to the use of this compound, ongoing research is likely to uncover new applications and potential therapeutic uses for N-(2-chloro-4-iodophenyl)-3-(4-isopropylphenyl)acrylamide in the future.

Synthesis Methods

N-(2-chloro-4-iodophenyl)-3-(4-isopropylphenyl)acrylamide can be synthesized using a variety of methods, including the reaction of 2-chloro-4-iodoaniline with 4-isopropylphenylacetic acid, followed by the addition of acryloyl chloride. This reaction results in the formation of N-(2-chloro-4-iodophenyl)-3-(4-isopropylphenyl)acrylamide, which can be purified using standard laboratory techniques.

Scientific Research Applications

N-(2-chloro-4-iodophenyl)-3-(4-isopropylphenyl)acrylamide has been studied extensively for its potential applications in scientific research. One of the most promising areas of research involves the use of N-(2-chloro-4-iodophenyl)-3-(4-isopropylphenyl)acrylamide as a tool for studying protein-protein interactions. This compound has been shown to bind to a variety of proteins, including transcription factors, enzymes, and receptors, making it a valuable tool for studying the interactions between these proteins.

properties

IUPAC Name

(E)-N-(2-chloro-4-iodophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClINO/c1-12(2)14-6-3-13(4-7-14)5-10-18(22)21-17-9-8-15(20)11-16(17)19/h3-12H,1-2H3,(H,21,22)/b10-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPCSUCVPZSORFW-BJMVGYQFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=CC(=O)NC2=C(C=C(C=C2)I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C/C(=O)NC2=C(C=C(C=C2)I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClINO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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